4-(Trifluoromethyl)-1,3-oxazolidin-2-one
CAS No.: 162684-84-6
Cat. No.: VC21298303
Molecular Formula: C4H4F3NO2
Molecular Weight: 155.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162684-84-6 |
|---|---|
| Molecular Formula | C4H4F3NO2 |
| Molecular Weight | 155.08 g/mol |
| IUPAC Name | 4-(trifluoromethyl)-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9) |
| Standard InChI Key | AOOOOLXZRHYHCP-UHFFFAOYSA-N |
| SMILES | C1C(NC(=O)O1)C(F)(F)F |
| Canonical SMILES | C1C(NC(=O)O1)C(F)(F)F |
Introduction
Chemical Structure and Properties
4-(Trifluoromethyl)-1,3-oxazolidin-2-one contains a five-membered heterocyclic ring with both nitrogen and oxygen atoms, featuring a trifluoromethyl group at the 4-position. This structural arrangement contributes to its distinctive chemical behavior and potential biological activity. The compound's molecular architecture consists of a 2-oxazolidinone core structure, which has been extensively explored for its pharmaceutical relevance.
Basic Chemical Information
The fundamental chemical properties of 4-(Trifluoromethyl)-1,3-oxazolidin-2-one are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 162684-84-6 |
| Molecular Formula | C₄H₄F₃NO₂ |
| Molecular Weight | 155.08 g/mol |
| Appearance | Not specified in available data |
| Chemical Class | Oxazolidinone |
| Key Functional Groups | Trifluoromethyl, oxazolidinone ring |
The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to potential biological targets. The CF₃ group is known to enhance membrane permeability in drug candidates, making compounds like 4-(Trifluoromethyl)-1,3-oxazolidin-2-one potentially valuable in pharmaceutical research.
Structural Features
The compound's five-membered heterocyclic ring creates a specific spatial arrangement that determines its reactivity and binding capabilities. The trifluoromethyl substituent at the 4-position introduces unique electronic effects that can modify the compound's reactivity compared to non-fluorinated analogs. The stereoelectronic properties of the CF₃ group, including its strong electron-withdrawing nature, influence the electron density distribution across the oxazolidinone ring.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 4-(Trifluoromethyl)-1,3-oxazolidin-2-one and structurally related oxazolidinones. These methods typically focus on achieving stereoselectivity and high yields.
Asymmetric Synthesis
The synthesis of 4-(Trifluoromethyl)-1,3-oxazolidin-2-one typically involves asymmetric synthesis methods, particularly aldol reactions followed by Curtius rearrangement. These procedures require careful control of reaction conditions to achieve optimal yields and stereoselectivity. The asymmetric aldol reaction is particularly valuable for establishing the desired stereochemistry at the 4-position of the oxazolidinone ring.
A notable approach involves a combination of an asymmetric aldol and a modified Curtius protocol, which utilizes an effective intramolecular ring closure to rapidly access oxazolidin-2-one scaffolds . This methodology has been successfully applied to the synthesis of various 4,5-disubstituted oxazolidin-2-ones and could potentially be adapted for the synthesis of 4-(Trifluoromethyl)-1,3-oxazolidin-2-one.
Trifluoromethylation Strategies
Biological Activities and Applications
Oxazolidinones, the class to which 4-(Trifluoromethyl)-1,3-oxazolidin-2-one belongs, have been extensively studied for their antimicrobial properties, particularly against Gram-positive bacteria. While specific biological data on 4-(Trifluoromethyl)-1,3-oxazolidin-2-one is limited in the available literature, its structural features suggest potential applications in this area.
Antimicrobial Properties
The oxazolidinone scaffold has been recognized for its antimicrobial activity, with compounds in this class showing effectiveness particularly against Gram-positive bacteria. The presence of the trifluoromethyl group in 4-(Trifluoromethyl)-1,3-oxazolidin-2-one could potentially enhance this activity through improved membrane penetration and target binding.
The trifluoromethyl substituent increases lipophilicity, which can improve the compound's ability to penetrate bacterial cell membranes. This property is crucial for antimicrobial agents to reach their intracellular targets effectively. Additionally, the unique electronic properties of the CF₃ group may influence interactions with biological targets, potentially enhancing binding affinity or specificity.
Research Findings and Current Investigations
Research on 4-(Trifluoromethyl)-1,3-oxazolidin-2-one is ongoing, with a focus on understanding its interactions with biological targets and exploring potential therapeutic applications. Current investigations aim to elucidate the compound's structure-activity relationships and optimize its properties for specific applications.
Structure-Activity Relationships
Comparison with Similar Compounds
To better understand the distinctive properties of 4-(Trifluoromethyl)-1,3-oxazolidin-2-one, it is valuable to compare it with structurally related compounds. These comparisons highlight the effects of specific structural features on chemical behavior and biological activity.
Structural Analogs
Several related compounds appear in the chemical literature, including other substituted oxazolidinones and compounds with different arrangements of the trifluoromethyl group. The following table compares key properties of 4-(Trifluoromethyl)-1,3-oxazolidin-2-one with some structurally related compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 4-(Trifluoromethyl)-1,3-oxazolidin-2-one | C₄H₄F₃NO₂ | 155.08 g/mol | Reference compound |
| 4-(Trifluoromethyl)-1,3-oxazolidine-2,5-dione | C₄H₂F₃NO₃ | 169.06 g/mol | Additional carbonyl at position 5 |
| 2-(Trifluoromethyl)-1,3-oxazolidine | C₄H₆F₃NO | 141.09 g/mol | Trifluoromethyl at position 2, no carbonyl |
| (S)-(−)-1-Trifluoromethylsulfinyl-(R)-4-phenyloxazolidin-2-one | Variable | Variable | Trifluoromethylsulfinyl group at position 1, phenyl at position 4 |
Future Directions in Research
The ongoing research on 4-(Trifluoromethyl)-1,3-oxazolidin-2-one points to several promising directions for future investigation. These include further exploration of its biological activities, development of improved synthetic methodologies, and expansion of structure-activity relationship studies.
Expanding Biological Evaluations
Future research could focus on comprehensive evaluations of the biological activities of 4-(Trifluoromethyl)-1,3-oxazolidin-2-one, particularly its antimicrobial properties and potential as a scaffold for drug development. These investigations would provide valuable insights into the compound's therapeutic potential and help identify optimal applications.
Improving Synthetic Approaches
The development of more efficient and stereoselective synthetic routes to 4-(Trifluoromethyl)-1,3-oxazolidin-2-one remains an important area for future research. Building on existing methodologies, such as asymmetric aldol reactions and the use of trifluoromethylating reagents, could lead to improved access to this compound and related derivatives .
Structure Optimization
Future research could also focus on the design and synthesis of optimized derivatives of 4-(Trifluoromethyl)-1,3-oxazolidin-2-one with enhanced properties for specific applications. This structure optimization could involve modifications to the oxazolidinone core or variations in the substitution pattern to fine-tune the compound's physicochemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume